molecular formula C25H51BO6 B12553066 3-(Boronooxy)-2-hydroxypropyl docosanoate CAS No. 143435-71-6

3-(Boronooxy)-2-hydroxypropyl docosanoate

Cat. No.: B12553066
CAS No.: 143435-71-6
M. Wt: 458.5 g/mol
InChI Key: OFDOVCYSKIAPIH-UHFFFAOYSA-N
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Description

3-(Boronooxy)-2-hydroxypropyl docosanoate is an organic compound that features a boronic acid ester group attached to a long-chain fatty acid

Properties

CAS No.

143435-71-6

Molecular Formula

C25H51BO6

Molecular Weight

458.5 g/mol

IUPAC Name

(3-docosanoyloxy-2-hydroxypropoxy)boronic acid

InChI

InChI=1S/C25H51BO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)31-22-24(27)23-32-26(29)30/h24,27,29-30H,2-23H2,1H3

InChI Key

OFDOVCYSKIAPIH-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boronooxy)-2-hydroxypropyl docosanoate typically involves the esterification of docosanoic acid with 3-(boronooxy)-2-hydroxypropanol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of 3-(Boronooxy)-2-hydroxypropyl docosanoate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Boronooxy)-2-hydroxypropyl docosanoate can undergo various chemical reactions, including:

    Oxidation: The boronic acid ester group can be oxidized to form boronic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters or ethers.

Scientific Research Applications

3-(Boronooxy)-2-hydroxypropyl docosanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Boronooxy)-2-hydroxypropyl docosanoate involves its ability to form stable complexes with diols and other nucleophiles. The boronic acid ester group can interact with various molecular targets, facilitating reactions such as cross-coupling and bioconjugation. The long-chain fatty acid moiety enhances its solubility in organic solvents and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(Boronooxy)-2-hydroxypropyl palmitate: Similar structure but with a shorter fatty acid chain.

    3-(Boronooxy)-2-hydroxypropyl stearate: Another similar compound with an intermediate-length fatty acid chain.

    3-(Boronooxy)-2-hydroxypropyl oleate: Contains an unsaturated fatty acid chain.

Uniqueness

3-(Boronooxy)-2-hydroxypropyl docosanoate is unique due to its long-chain docosanoic acid moiety, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with lipid membranes.

Biological Activity

Overview of 3-(Boronooxy)-2-hydroxypropyl docosanoate

3-(Boronooxy)-2-hydroxypropyl docosanoate is a boron-containing compound that combines properties of boronic acids with fatty acid derivatives. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications, including drug delivery and targeting.

Chemical Structure and Properties

  • Chemical Formula: C25H50B O4
  • Molecular Weight: Approximately 426.3 g/mol
  • Structural Features:
    • Boron atom attached to a hydroxypropyl group.
    • Long-chain fatty acid (docosanoate) enhances lipophilicity.

Biological Activity

The biological activity of 3-(Boronooxy)-2-hydroxypropyl docosanoate can be inferred from studies on related compounds and its structural components.

  • Targeting Cancer Cells:
    • Boronic acids have been shown to selectively target cancer cells due to their ability to bind with overexpressed diols on tumor cells. This property can be utilized in drug delivery systems for targeted therapy.
  • Antioxidant Properties:
    • Fatty acid derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.
  • Cell Membrane Interaction:
    • The long hydrophobic chain can facilitate interaction with cell membranes, potentially enhancing the uptake of the compound into cells.

Case Studies

  • Study on Boron Compounds in Cancer Therapy:
    • A study demonstrated that boron-containing compounds could enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .
  • Fatty Acid Derivatives in Drug Delivery:
    • Research indicated that fatty acid conjugates can improve the pharmacokinetics of drugs by enhancing absorption and cellular uptake .
  • Antioxidant Activity Assessment:
    • A comparative study showed that long-chain fatty acids possess significant antioxidant activity, reducing reactive oxygen species (ROS) in vitro .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
BoronophenylalanineSelective targeting of cancer cells
Fatty Acid EstersImproved drug delivery and absorption
Long-chain Fatty AcidsAntioxidant properties, ROS reduction

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